Rutaecarpine (CAS 1180-71-8) is a primary bioactive quinazolinocarboline alkaloid isolated from the fruit of *Evodia rutaecarpa*. Its procurement is driven by extensive research into its cardiovascular and anti-inflammatory properties. A key-value proposition for Rutaecarpine is its well-defined mechanism as a vasodilator, which involves the activation of Transient Receptor Potential Vanilloid 1 (TRPV1) channels, leading to the synthesis and release of Calcitonin Gene-Related Peptide (CGRP), a potent endogenous vasodilator. This specific mode of action distinguishes it from other compounds and makes it a valuable tool for research in hypertension, vascular biology, and inflammation.
Procuring crude *Evodia* extract or its other major alkaloid, evodiamine, as a substitute for pure Rutaecarpine introduces significant risks of experimental irreproducibility and confounding biological effects. The alkaloid content in raw plant material varies dramatically based on fruit size and maturity, making standardized dosing with an extract impossible. More critically, Rutaecarpine and its common co-constituent, evodiamine, can exert opposing physiological effects; for instance, Rutaecarpine generally produces vasodilation and hypotensive effects, while evodiamine can have positive inotropic (contractile) effects. Using an unpurified mixture containing both can lead to unpredictable, misleading, or nullified results, making purified Rutaecarpine essential for studies requiring mechanistic clarity and reproducible outcomes.
Rutaecarpine induces vasodilation in a manner that is fully dependent on endothelium-derived nitric oxide (NO), distinguishing it from its close structural analogs, evodiamine and dehydroevodiamine. In a comparative study on rat aortic rings, Rutaecarpine's relaxant effect was completely abolished upon removal of the endothelium. In contrast, the vasodilatory effects of evodiamine and dehydroevodiamine were only partially dependent on the endothelium (~50% and ~10%, respectively), indicating different and more complex mechanisms of action, such as α1-adrenoceptor blockade.
| Evidence Dimension | Endothelium-dependent vasodilation |
| Target Compound Data | Rutaecarpine: ~100% NO-dependent vasodilation |
| Comparator Or Baseline | Evodiamine: ~50% NO-dependent; Dehydroevodiamine: ~10% NO-dependent |
| Quantified Difference | Rutaecarpine's effect is 2-fold to 10-fold more reliant on the NO pathway than its co-occurring analogs. |
| Conditions | Ex vivo study on pre-contracted rat aortic rings. |
For researchers studying the NO signaling pathway or seeking a specific TRPV1-CGRP-mediated vasodilator, Rutaecarpine provides a cleaner mechanistic tool than its analogs or a crude mixture.
Rutaecarpine demonstrates significant selectivity as a direct inhibitor of cyclooxygenase-2 (COX-2) over cyclooxygenase-1 (COX-1), a key attribute for developing anti-inflammatory agents with a reduced risk of gastrointestinal side effects. In cell-based assays, Rutaecarpine inhibited COX-2 with an IC50 value of 0.28 µM, while its inhibition of COX-1 was substantially weaker, with an IC50 of 8.7 µM. This results in a selectivity index of approximately 31 for COX-2, which is a critical differentiator for researchers focused on inflammation pathways.
| Evidence Dimension | Enzyme Inhibition (IC50) |
| Target Compound Data | COX-2 IC50: 0.28 µM |
| Comparator Or Baseline | COX-1 IC50: 8.7 µM |
| Quantified Difference | ~31-fold higher selectivity for COX-2 over COX-1. |
| Conditions | Inhibition of prostaglandin D2 generation in bone marrow-derived mast cells (BMMC). |
Procurement of Rutaecarpine is justified for studies requiring selective COX-2 inhibition to isolate inflammatory mechanisms without the confounding activity of broad COX-1 inhibition.
While both Rutaecarpine and its co-alkaloid Evodiamine exhibit antiproliferative effects, their potencies can differ significantly depending on the cell line, making compound-specific procurement essential. For example, in a head-to-head comparison using MCF-7 breast cancer spheroids, Evodiamine was found to be significantly more potent, inhibiting spheroid growth by ~50% at 34.6 µM. In contrast, Rutaecarpine required a much higher concentration of 138.0 µM to achieve a similar level of inhibition. Conversely, in other contexts, Rutaecarpine derivatives show better activity against inflammation while Evodiamine derivatives are often more potent against cancer.
| Evidence Dimension | Antiproliferative Activity (IC50) |
| Target Compound Data | Rutaecarpine: ~50% growth inhibition at 138.0 µM |
| Comparator Or Baseline | Evodiamine: ~50% growth inhibition at 34.6 µM |
| Quantified Difference | Evodiamine is approximately 4-fold more potent than Rutaecarpine in this specific model. |
| Conditions | 3D MCF-7 breast cancer cell spheroids. |
This demonstrates that these alkaloids are not interchangeable; selecting Rutaecarpine over Evodiamine (or vice versa) is a critical decision based on the specific cancer type and research hypothesis being investigated.
Rutaecarpine exhibits significantly higher solubility in dimethyl sulfoxide (DMSO), a common solvent for preparing stock solutions in biological research, compared to many other poorly soluble natural products. Technical datasheets from major suppliers report Rutaecarpine's solubility in DMSO can reach up to 50 mg/mL (174 mM). This high solubility facilitates the preparation of concentrated stock solutions, simplifying experimental design, reducing the required solvent volume in assays, and minimizing the risk of compound precipitation during experiments.
| Evidence Dimension | Solubility |
| Target Compound Data | Up to 50 mg/mL in DMSO |
| Comparator Or Baseline | General baseline for poorly water-soluble alkaloids. |
| Quantified Difference | High concentration allows for easier preparation of high-dose working solutions. |
| Conditions | Standard laboratory conditions; sonication recommended. |
This practical handling advantage simplifies laboratory workflows, reduces solvent-induced artifacts in cellular assays, and ensures reliable and reproducible dosing, making it a more process-friendly choice.
For projects investigating the role of the TRPV1/CGRP pathway in blood pressure regulation, Rutaecarpine is the specific tool of choice. Its well-documented ability to induce CGRP synthesis and release via TRPV1 activation provides a clear, targetable mechanism that is not confounded by the mixed or opposing effects of other alkaloids found in *Evodia* extracts.
In studies aiming to dissect the specific contributions of the COX-2 enzyme in inflammatory processes, Rutaecarpine's ~31-fold selectivity for COX-2 over COX-1 makes it a more precise tool than non-selective inhibitors. This allows for the targeted investigation of COX-2 pathways while minimizing effects on COX-1-mediated physiological functions.
When investigating cardioprotective strategies that rely on enhancing endothelium-dependent nitric oxide (NO) signaling, Rutaecarpine is a superior choice to its analogs. Its vasodilatory action is almost entirely dependent on a functional endothelium and NO production, providing a specific probe to study this pathway without the off-target vascular effects seen with evodiamine or dehydroevodiamine.
For high-throughput screening campaigns or formulation studies that require high compound concentrations, Rutaecarpine's excellent solubility in DMSO (up to 50 mg/mL) is a significant processability advantage. This allows for the creation of highly concentrated stock solutions, which simplifies serial dilutions and reduces the final solvent concentration in assays, thereby improving data quality and experimental feasibility.
Irritant